1-Tetralone
Overview
Description
Synthesis Analysis
1-Tetralone can be synthesized through various methods, including the silver-catalyzed ring expansion of tertiary cyclobutanols, which provides a practical approach to accessing diverse 1-tetralone building blocks under mild reaction conditions (Yu et al., 2015). Another method involves the synthesis of 6-Iodo-1-Tetralone from tetrahydronaphthalene through a five-step process, highlighting its importance as an intermediate for the synthesis of 5-HT6 receptor antagonists (Da-wei, 2013).
Molecular Structure Analysis
1-Tetralone's structure is characterized by its tetralin core, a bicyclic moiety composed of a benzene ring fused to a six-membered carbocycle with a ketone functionality. This structural motif is found in a wide range of natural products and pharmaceuticals, underlining its significance in drug development and synthesis of natural product analogues (Sibi & Thorat, 2023).
Chemical Reactions and Properties
1-Tetralone undergoes various chemical reactions, including Claisen-Schmidt condensation, which leads to the formation of chalcone derivatives with enhanced inhibitory potency against reactive oxygen species production in macrophages. This demonstrates the compound's potential in medicinal chemistry (Katila et al., 2019).
Physical Properties Analysis
The physical properties of 1-tetralone derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's behavior in chemical reactions and its application in various synthesis processes.
Chemical Properties Analysis
1-Tetralone and its derivatives exhibit a wide range of chemical properties, including reactivity towards nucleophilic additions due to the carbonyl group, making it a versatile intermediate for the synthesis of complex organic molecules. Its chemical stability and reactivity are key factors in its application in organic synthesis and drug development.
Scientific Research Applications
Drug Resistance Reversal Agents :
- 4-Hydroxy-α-tetralone and its derivatives from Ammannia spp. are explored as drug resistance reversal agents in multidrug resistant Escherichia coli. These compounds, particularly compound 1 and its derivative 1e, showed potential in reducing the minimum inhibitory concentration of tetracycline and were effective in inhibiting ATP-dependent efflux pumps, suggesting a role in managing multidrug-resistant infections (Dwivedi et al., 2014).
Therapeutic Applications in Drug Discovery :
- Tetralone derivatives are recognized for their wide applications as analgesics, antidepressants, antifungals, and antibacterials. This study presents various therapeutic applications of tetralone, highlighting its importance in the synthesis of compounds with high therapeutic value (De et al., 2016).
Monoamine Oxidase (MAO) Inhibitors :
- α-Tetralone is a scaffold for designing high-potency MAO inhibitors, useful in treating neurodegenerative and neuropsychiatric disorders like Parkinson’s disease and depression. C6-substituted indanones derived from α-tetralone are particularly potent and selective MAO-B inhibitors (Mostert et al., 2015).
Antileishmanial Activity :
- 4-Hydroxy-1-tetralone isolated from Ampelocera edentula shows activity against leishmaniasis, a disease caused by the protozoan Leishmania braziliensis. It demonstrates effectiveness in experimental treatments of New World cutaneous leishmaniasis (Fournet et al., 1994).
Synthetic Approaches and Pharmacological Agents :
- The 1-tetralone scaffold and its derivatives are important both as pharmacological agents and precursors for natural products and medicinal compounds. This review highlights strategies for nitration of 1-tetralone, leading to the introduction of NO2 functionality at various positions, a critical step in synthesizing pharmacologically active compounds (Sultan et al., 2019).
Treatment of Central Nervous System Disorders :
- Tetralone derivatives are important in developing new drugs for treating central nervous system disorders. A study on the enantioseparation of these derivatives on a chiral stationary phase by HPLC underlines their significance in pharmaceutical research (Qiongwen Zhang et al., 2020).
Inhibitory Effects in Hepatocellular Carcinoma :
- 7-Methoxy-1-tetralone exhibits anti-proliferative and anti-migratory effects in hepatocellular carcinoma cells, indicating its potential as a therapeutic agent in cancer treatment (Wen et al., 2020).
Inhibitors of Monoamine Oxidase :
- A study on α-tetralone derivatives as inhibitors of monoamine oxidase (MAO) underlines their potential in the design of therapies for Parkinson's disease and depression (Legoabe et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLHPRDBBAGVEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027175 | |
Record name | 1,2,3,4-Tetrahydronaphthalen-1-one | |
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Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [HSDB] Amber colored liquid; [MSDSonline] | |
Record name | 1-Tetralone | |
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Boiling Point |
255-257 °C @ 760 MM HG | |
Record name | 1-TETRALONE | |
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Flash Point |
129 °C, 265 °F | |
Record name | 1-Tetralone | |
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Record name | 1-TETRALONE | |
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Solubility |
INSOL IN WATER | |
Record name | 1-TETRALONE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0988 @ 16 °C/4 °C | |
Record name | 1-TETRALONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |
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Vapor Pressure |
0.01 [mmHg], 0.02 MM HG @ 20 °C | |
Record name | 1-Tetralone | |
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Record name | 1-TETRALONE | |
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Product Name |
1-Tetralone | |
Color/Form |
LIQUID | |
CAS RN |
529-34-0, 29059-07-2 | |
Record name | 1-Tetralone | |
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Record name | 1-Tetralone | |
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Record name | 3,4-Dihydronaphthalen-1-one | |
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Record name | 1-TETRALONE | |
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Record name | 1(2H)-Naphthalenone, 3,4-dihydro- | |
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Record name | 1,2,3,4-Tetrahydronaphthalen-1-one | |
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Record name | 1,2,3,4-tetrahydronaphthalen-1-one | |
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Record name | 3,4-dihydronaphthalen-1-one | |
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Record name | 1-TETRALONE | |
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Record name | 1-TETRALONE | |
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Melting Point |
8 °C | |
Record name | 1-TETRALONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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